molecular formula C9H7F2NO B3000093 4-Ethoxy-2,6-difluorobenzonitrile CAS No. 916483-58-4

4-Ethoxy-2,6-difluorobenzonitrile

Cat. No.: B3000093
CAS No.: 916483-58-4
M. Wt: 183.158
InChI Key: DKDWQIZCCWNHHK-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-Ethoxy-2,6-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethoxy-2,6-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDWQIZCCWNHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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